molecular formula C20H30N2O B5593430 1-benzyl-N-(1-methylcyclohexyl)piperidine-4-carboxamide

1-benzyl-N-(1-methylcyclohexyl)piperidine-4-carboxamide

Cat. No.: B5593430
M. Wt: 314.5 g/mol
InChI Key: PNDMLKCBLMSHKE-UHFFFAOYSA-N
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Description

1-benzyl-N-(1-methylcyclohexyl)piperidine-4-carboxamide is a synthetic compound that belongs to the piperidine class of chemicals Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities

Properties

IUPAC Name

1-benzyl-N-(1-methylcyclohexyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O/c1-20(12-6-3-7-13-20)21-19(23)18-10-14-22(15-11-18)16-17-8-4-2-5-9-17/h2,4-5,8-9,18H,3,6-7,10-16H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDMLKCBLMSHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)NC(=O)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzyl-N-(1-methylcyclohexyl)piperidine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the piperidine ring, which is a six-membered heterocycle containing one nitrogen atom.

    Cyclization: The piperidine ring is cyclized using appropriate reagents and conditions.

    Substitution: The benzyl and methylcyclohexyl groups are introduced through substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-benzyl-N-(1-methylcyclohexyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-benzyl-N-(1-methylcyclohexyl)piperidine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is used in the development of new drugs due to its potential pharmacological activities.

    Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and targets.

    Chemical Research: The compound is used as a building block in the synthesis of more complex molecules.

    Industrial Applications: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(1-methylcyclohexyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-benzyl-N-(1-methylcyclohexyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-benzylpiperidine: This compound lacks the methylcyclohexyl group and has different pharmacological properties.

    N-methylpiperidine: This compound lacks the benzyl and carboxamide groups, resulting in different chemical and biological activities.

    Piperidine-4-carboxamide: This compound lacks the benzyl and methylcyclohexyl groups, leading to different applications and effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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